molecular formula C7H16ClNO4 B13852458 (1S,2S,3R,5S)-3-Amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol Hydrochloride

(1S,2S,3R,5S)-3-Amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol Hydrochloride

Cat. No.: B13852458
M. Wt: 213.66 g/mol
InChI Key: HHMABTMGEFVHQT-BZUDZRPRSA-N
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Description

(1S,2S,3R,5S)-3-Amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol Hydrochloride is a chemical compound known for its significant role in pharmaceutical research. It is a derivative of cyclopentane and contains amino and hydroxyethoxy functional groups. This compound is often studied for its potential therapeutic applications and its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3R,5S)-3-Amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol Hydrochloride involves multiple steps. One common method includes the reaction of cyclopentane derivatives with amino and hydroxyethoxy reagents under controlled conditions. The reaction typically requires a catalyst and is conducted at specific temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3R,5S)-3-Amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce different alcohols or amines .

Scientific Research Applications

(1S,2S,3R,5S)-3-Amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1S,2S,3R,5S)-3-Amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol Hydrochloride involves its interaction with specific molecular targets. It acts on purine receptors, particularly the P2Y12 receptor, which plays a crucial role in platelet aggregation. By inhibiting this receptor, the compound prevents platelet aggregation, making it useful in preventing thrombotic events .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S,3R,5S)-3-Amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol Hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit the P2Y12 receptor sets it apart from other compounds with similar structures .

Properties

Molecular Formula

C7H16ClNO4

Molecular Weight

213.66 g/mol

IUPAC Name

(1S,2S,3R,5S)-3-amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol;hydrochloride

InChI

InChI=1S/C7H15NO4.ClH/c8-4-3-5(12-2-1-9)7(11)6(4)10;/h4-7,9-11H,1-3,8H2;1H/t4-,5+,6+,7-;/m1./s1

InChI Key

HHMABTMGEFVHQT-BZUDZRPRSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]([C@H]1OCCO)O)O)N.Cl

Canonical SMILES

C1C(C(C(C1OCCO)O)O)N.Cl

Origin of Product

United States

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